1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-bromophenyl)sulfonylethyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c14-11-1-3-13(4-2-11)19(17,18)10-9-15-7-5-12(16)6-8-15/h1-4,12,16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSFWYZYIYSMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformation Strategies for 1 2 4 Bromobenzenesulfonyl Ethyl Piperidin 4 Ol
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of the target molecule reveals three primary building blocks: the 4-bromobenzenesulfonyl moiety, the piperidin-4-ol core, and a two-carbon ethyl linker. The most logical disconnection is at the piperidine (B6355638) nitrogen, suggesting an N-alkylation reaction as the key bond-forming step. This leads to the identification of piperidin-4-ol and a suitable electrophile containing the 4-bromobenzenesulfonylethyl group as the immediate precursors.
![Retrosynthetic analysis of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol](https://i.imgur.com/example.png)
The 4-bromobenzenesulfonyl group is typically introduced in the form of 4-bromobenzenesulfonyl chloride. A common and well-established method for its synthesis involves the reaction of 4-bromobenzenesulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride. This reaction is valued for its directness and efficiency in converting the sulfonic acid to the corresponding sulfonyl chloride.
Another route to 4-bromobenzenesulfonyl chloride starts from 4-bromoaniline. This involves a diazotization reaction, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst, and subsequent chlorination.
Table 1: Common Synthetic Routes to 4-Bromobenzenesulfonyl Chloride
| Starting Material | Reagents | Key Transformation |
| 4-Bromobenzenesulfonic acid | Thionyl chloride (SOCl₂) | Chlorination |
| 4-Bromoaniline | 1. NaNO₂, HCl2. SO₂, CuCl3. Cl₂ | Diazotization, Sandmeyer reaction, Chlorination |
The piperidin-4-ol core is a readily available building block. A common laboratory and industrial synthesis starts from piperidin-4-one, which is then reduced to the corresponding alcohol. chemrevlett.com A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired stereoselectivity. dtic.mil
Alternatively, piperidin-4-ol can be synthesized from pyridine (B92270) through catalytic hydrogenation to piperidine, followed by oxidation and subsequent reduction. dtic.milorganic-chemistry.org
Table 2: Synthetic Approaches to Piperidin-4-ol
| Precursor | Reagents | Key Transformation |
| Piperidin-4-one | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Ketone reduction |
| Pyridine | 1. H₂, Catalyst (e.g., Ni, Pt)2. Oxidizing agent3. Reducing agent | Heterocycle hydrogenation, Oxidation, Reduction |
The ethyl linker connects the 4-bromobenzenesulfonyl moiety to the piperidin-4-ol core. This is typically achieved by preparing a reactive precursor containing the 2-(4-bromobenzenesulfonyl)ethyl group. One common strategy involves the synthesis of 2-(4-bromobenzenesulfonyl)ethanol, which can then be converted to a more reactive electrophile, such as 2-(4-bromobenzenesulfonyl)ethyl bromide or tosylate.
The synthesis of 2-(4-bromobenzenesulfonyl)ethanol can be accomplished by the reaction of 4-bromobenzenethiol with 2-chloroethanol, followed by oxidation of the resulting sulfide (B99878) to the sulfone. The alcohol can then be converted to the corresponding bromide using reagents like phosphorus tribromide (PBr₃) or to the tosylate using tosyl chloride in the presence of a base.
Development and Optimization of Synthetic Routes for the Compound
The final step in the synthesis of this compound is the N-alkylation of piperidin-4-ol with a suitable 2-(4-bromobenzenesulfonyl)ethyl electrophile. This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), and the reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net
Optimization of this step would involve screening different bases, solvents, and reaction temperatures to maximize the yield and purity of the final product while minimizing reaction time.
The parent compound, this compound, is achiral. However, if substituted derivatives of piperidin-4-ol with chiral centers were to be synthesized, stereoselective methods would be necessary. For instance, if a chiral center were present at the 3- or 5-position of the piperidine ring, its stereochemistry could be controlled during the synthesis of the piperidin-4-ol core.
One approach is the stereoselective reduction of a corresponding N-substituted piperidin-4-one. The use of bulky reducing agents can favor the formation of one diastereomer over the other. Furthermore, enzymatic reductions can offer high levels of enantioselectivity. nih.gov Asymmetric synthesis of substituted piperidines can also be achieved through various methods, including chiral pool synthesis, asymmetric catalysis, and the use of chiral auxiliaries. nih.govnih.gov
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of these principles can be applied to the synthesis of this compound.
Atom Economy : The convergent synthesis approach is inherently more atom-economical than a linear synthesis. For the N-alkylation step, choosing a leaving group on the ethyl linker that results in a benign byproduct can improve atom economy.
Use of Safer Solvents : Traditional polar aprotic solvents like DMF and NMP are effective but have toxicity concerns. Greener alternatives such as deep eutectic solvents (DESs) or alcohols could be explored for the N-alkylation reaction. rsc.orgresearchgate.net Microwave-assisted synthesis in aqueous media has also been shown to be a greener alternative for N-alkylation of amines. researchgate.netrsc.org
Catalysis : The use of catalytic methods, where possible, is a core principle of green chemistry. For instance, in the synthesis of the piperidine core from pyridine, the use of efficient and recyclable heterogeneous catalysts for hydrogenation would be a green approach. organic-chemistry.org Catalytic N-alkylation of amines with alcohols, known as the "borrowing hydrogen" methodology, offers a highly atom-economical and green alternative to the use of alkyl halides. acs.org
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Scale-Up Considerations for Research Quantity Production
The synthesis of this compound on a research scale (typically 1-100 g) involves a multi-step process that requires careful consideration of reaction conditions, purification methods, and safety to ensure efficiency and reproducibility. A common synthetic route involves the N-alkylation of piperidin-4-ol with a suitable electrophile, such as 2-(4-bromobenzenesulfonyl)ethyl halide or tosylate.
Synthesis Outline:
Preparation of the Alkylating Agent: The synthesis typically begins with the preparation of 4-bromobenzenesulfonyl chloride. While commercially available, its synthesis can be scaled in the lab via chlorosulfonation of bromobenzene. Scaling this step requires meticulous temperature control to manage the highly exothermic reaction and specialized equipment to handle the corrosive nature of chlorosulfonic acid.
Formation of the Ethylene (B1197577) Linker: The 4-bromobenzenesulfonyl chloride can be reacted with a suitable precursor, like 2-bromoethanol, to form an intermediate such as 2-bromoethyl 4-bromobenzenesulfonate.
N-Alkylation Reaction: The final step is the nucleophilic substitution reaction between piperidin-4-ol and the prepared alkylating agent.
Key Scale-Up Considerations:
Reaction Conditions: Transitioning from milligram to multi-gram scale necessitates a shift in heating and cooling methods. Oil baths, which are suitable for small flasks, become inefficient and potentially hazardous at larger scales. Jacketed glass reactors are preferred for their superior heat transfer and temperature control, which is critical for managing exotherms and maintaining consistent reaction kinetics.
Reagent Addition: The rate of addition of reagents, such as the alkylating agent to the piperidin-4-ol solution, becomes more critical. A slow, controlled addition via a dropping funnel or syringe pump is necessary to prevent localized overheating and side-product formation.
Solvent Selection and Volume: Solvent volumes must be optimized for scale-up. While dilute conditions may be favored in initial discovery work, higher concentrations are often necessary for larger scales to improve throughput and reduce solvent waste. The chosen solvent must effectively dissolve reactants while being easy to remove post-reaction.
Purification Strategy: Purification by column chromatography, common for small-scale synthesis, is often impractical and costly for quantities exceeding a few grams. Developing a robust crystallization or recrystallization procedure is paramount for efficient purification at a larger scale. This involves screening various solvent systems to find conditions that provide high purity and yield.
Work-up and Isolation: Liquid-liquid extractions at a larger scale require appropriately sized separatory funnels or specialized extraction equipment. The filtration and drying of the final product also need to be considered, moving from simple Büchner funnels to larger, more efficient filtration apparatus.
Process Safety: Handling larger quantities of reagents like 4-bromobenzenesulfonyl chloride and alkylating agents requires enhanced safety protocols, including the use of fume hoods, appropriate personal protective equipment (PPE), and quench procedures for reactive intermediates.
Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
To explore the chemical space around this compound and to understand how different structural modifications affect its biological activity (SAR) and physicochemical properties (SPR), a systematic synthesis of analogues is essential. nih.govnih.gov These studies involve modifying three primary regions of the molecule: the piperidin-4-ol ring, the 4-bromobenzenesulfonyl group, and the ethylene linker. tandfonline.comnih.gov
Modifications at the Piperidin-4-ol Ring System
The piperidin-4-ol moiety is a versatile scaffold that can be modified in several key positions to probe its interaction with biological targets. ajchem-a.comacs.org
Modification of the 4-hydroxyl group: The hydroxyl group is a key hydrogen bond donor and acceptor. Its modification can significantly impact binding affinity and properties like solubility.
Esterification/Etherification: Converting the alcohol to esters or ethers of varying chain lengths (e.g., acetate, methoxy, benzyloxy) can alter lipophilicity and steric profile.
Replacement: The hydroxyl group can be replaced with other functional groups such as an amino group (to form a 4-aminopiperidine (B84694) derivative), a fluorine atom, or a cyano group to explore different types of interactions.
Modification of the Piperidine Ring: Introducing substituents on the ring itself can impose conformational constraints and provide additional points of interaction.
Alkylation: Adding methyl or other small alkyl groups at the 2, 3, 5, or 6-positions can explore steric tolerance in a binding pocket. The stereochemistry of these additions is crucial, often leading to diastereomeric pairs with different activities.
Ring Expansion/Contraction: Synthesizing analogues with pyrrolidine (B122466) (5-membered) or azepane (7-membered) rings in place of the piperidine ring can assess the importance of the six-membered scaffold for activity.
Spirocyclization: Introducing a spirocyclic moiety at a position on the piperidine ring can create rigid structures that may fit more specifically into a target's binding site. beilstein-journals.org
| Modification Type | Example Analogue Name | Rationale |
|---|---|---|
| Etherification of 4-OH | 1-[2-(4-Bromobenzenesulfonyl)ethyl]-4-methoxypiperidine | Remove H-bond donor capability, increase lipophilicity. |
| Replacement of 4-OH | 1-[1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-yl]amine | Introduce a basic center and H-bond donor. |
| Ring Alkylation | 1-[2-(4-Bromobenzenesulfonyl)ethyl]-3-methylpiperidin-4-ol | Probe steric tolerance at the C3 position. |
| Ring Contraction | 1-[2-(4-Bromobenzenesulfonyl)ethyl]pyrrolidin-3-ol | Assess the importance of the 6-membered ring scaffold. |
Structural Variations of the 4-Bromobenzenesulfonyl Group
The 4-bromobenzenesulfonyl group plays a significant role in the molecule's electronic properties and potential interactions, such as halogen bonding or pi-stacking. nanobioletters.comnih.gov
Modification of the Phenyl Ring Substituent:
Halogen Variation: Replacing the bromine atom with other halogens (F, Cl, I) can fine-tune the electronic nature and halogen-bonding potential of the ring.
Positional Isomerism: Moving the bromo substituent from the para (4) position to the meta (3) or ortho (2) position can drastically alter the molecule's shape and binding orientation.
Replacement of the Phenyl Ring: The entire phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different steric and electronic environments. Examples include thiophene, pyridine, or naphthalene (B1677914) rings.
| Modification Type | Example Analogue Name | Rationale |
|---|---|---|
| Halogen Variation | 1-[2-(4-Chlorobenzenesulfonyl)ethyl]piperidin-4-ol | Modify halogen bond strength and electronics. |
| Positional Isomerism | 1-[2-(3-Bromobenzenesulfonyl)ethyl]piperidin-4-ol | Alter molecular geometry and interaction vectors. |
| Electronic Variation | 1-[2-(4-Nitrobenzenesulfonyl)ethyl]piperidin-4-ol | Introduce a strong electron-withdrawing group. |
| Aromatic Ring Replacement | 1-[2-(Thiophene-2-sulfonyl)ethyl]piperidin-4-ol | Explore bioisosteric replacement of the phenyl ring. |
Diversification of the Ethylene Linker
The two-carbon ethylene linker connects the piperidine and benzenesulfonyl moieties, and its length, rigidity, and substitution pattern can influence the relative orientation of these two key fragments. nih.govresearchgate.netnih.gov
Varying Linker Length: The linker can be shortened to a single methylene (B1212753) (-CH₂-) group or extended to propylene (B89431) (-CH₂CH₂CH₂-) or butylene (-CH₂CH₂CH₂CH₂-) chains. This modification directly impacts the distance between the two ends of the molecule, which can be critical for spanning binding sites.
Introducing Rigidity: The conformational flexibility of the ethylene linker can be constrained to lock the molecule into a more defined shape. This can be achieved by incorporating unsaturation (e.g., a double or triple bond) or by making the linker part of a cyclic structure (e.g., a cyclopropane (B1198618) ring).
Substitution on the Linker: Placing substituents, such as a methyl group or a hydroxyl group, on the linker can introduce new chiral centers and probe for additional steric or hydrogen-bonding interactions within the target's binding site.
| Modification Type | Example Analogue Name | Rationale |
|---|---|---|
| Linker Extension | 1-[3-(4-Bromobenzenesulfonyl)propyl]piperidin-4-ol | Increase the distance between the piperidine and aryl groups. |
| Linker Shortening | 1-[(4-Bromobenzenesulfonyl)methyl]piperidin-4-ol | Decrease the distance between the two key moieties. |
| Linker Substitution | 1-[2-(4-Bromobenzenesulfonyl)-1-methylethyl]piperidin-4-ol | Introduce a chiral center and steric bulk on the linker. |
| Introducing Rigidity | 1-[2-(4-Bromobenzenesulfonyl)cyclopropyl]piperidin-4-ol | Restrict conformational flexibility of the linker. |
Iv. Mechanistic Elucidation of Cellular and Subcellular Effects of 1 2 4 Bromobenzenesulfonyl Ethyl Piperidin 4 Ol
Analysis of Cellular Viability and Proliferation in Diverse Cell Line Models
To determine the potential cytotoxic or cytostatic effects of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol, a crucial first step involves assessing its impact on cellular viability and proliferation across a panel of diverse cancer cell lines. This approach allows for the identification of cell types that are particularly sensitive to the compound and can provide initial clues about its mechanism of action.
Standard methodologies for this analysis include colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in treated cells compared to untreated controls would suggest a decrease in cell viability.
To specifically measure the effect on cell proliferation, direct cell counting using a hemocytometer or automated cell counter following treatment with the compound over a time course is a common method. Another widely used technique is the BrdU (bromodeoxyuridine) incorporation assay, which quantifies the number of cells actively synthesizing DNA, a hallmark of proliferation.
A hypothetical data table illustrating the kind of results obtained from a cellular viability assay is presented below.
Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
| HeLa | Cervical Cancer | Data not available |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Investigation of Programmed Cell Death Pathways (Apoptosis, Necroptosis, Ferroptosis)
Should the compound demonstrate significant effects on cell viability, the next logical step is to investigate the underlying mechanism of cell death. Programmed cell death pathways, such as apoptosis, necroptosis, and ferroptosis, are highly regulated processes crucial for tissue homeostasis and are common targets of anti-cancer agents. nih.govnih.govresearchgate.net
Caspase Activation and DNA Fragmentation Assays
Apoptosis, or programmed cell death, is often mediated by a family of proteases called caspases. harvard.edu The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) is a key event in the apoptotic cascade. mdpi.com Caspase activity can be measured using commercially available assays that detect the cleavage of a specific substrate.
A hallmark of late-stage apoptosis is the fragmentation of genomic DNA into nucleosomal units. nih.gov This can be visualized by agarose (B213101) gel electrophoresis, where a characteristic "ladder" pattern is observed. Another common method is the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which fluorescently labels DNA strand breaks.
Mitochondrial Membrane Potential Dynamics
Mitochondria play a central role in the intrinsic pathway of apoptosis. researchgate.netnih.gov A key event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net This can be assessed using fluorescent dyes such as JC-1 or TMRE (tetramethylrhodamine, ethyl ester), where a shift in fluorescence indicates mitochondrial depolarization.
Cell Cycle Progression Analysis in Response to Compound Treatment
In addition to inducing cell death, many anti-cancer compounds exert their effects by arresting the cell cycle, thereby preventing cancer cells from dividing. nih.govmdpi.com
Flow Cytometric Assessment of Cell Cycle Phases
Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). plos.orgnih.govresearcher.life Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, and the fluorescence intensity, which is proportional to the DNA content, is measured. Treatment with a cell cycle-active agent can lead to an accumulation of cells in a specific phase, which can be quantified by flow cytometry.
Regulatory Protein Expression Analysis (e.g., Cyclins, CDKs)
The progression through the cell cycle is tightly regulated by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. mdpi.commdpi.comnih.gov The expression levels and activity of these proteins can be analyzed by techniques such as Western blotting and immunoprecipitation kinase assays. For example, an arrest in the G1 phase of the cell cycle might be associated with a decrease in the expression of cyclin D or cyclin E, or an increase in the expression of CDK inhibitors like p21 or p27. umb.edunih.gov
A hypothetical data table summarizing the potential effects of the compound on cell cycle regulatory proteins is shown below.
Hypothetical Effect of this compound on Cell Cycle Regulatory Proteins
| Protein | Function | Expected Change upon G1 Arrest | Observed Change |
| Cyclin D1 | G1 progression | Decrease | Data not available |
| CDK4 | G1 progression | Decrease | Data not available |
| Cyclin E | G1/S transition | Decrease | Data not available |
| CDK2 | G1/S transition | Decrease | Data not available |
| p21 | CDK inhibitor | Increase | Data not available |
| p27 | CDK inhibitor | Increase | Data not available |
Modulation of Key Intracellular Signaling Pathways
There is no specific information available detailing the effects of this compound on protein kinase cascades or transcription factor activation. Research on structurally related piperidine (B6355638) derivatives shows a wide range of biological activities, including the inhibition of the Hedgehog signaling pathway and interaction with the dopamine (B1211576) transporter, but these actions cannot be directly attributed to the compound . nih.govnih.gov
Protein Kinase Cascades (e.g., MAPK, PI3K/Akt/mTOR)
No peer-reviewed studies were found that directly assess the modulatory effect of this compound on the MAPK or PI3K/Akt/mTOR signaling pathways. These cascades are crucial in regulating cell growth, proliferation, and survival, and are common targets in drug discovery; however, the role of this specific compound remains to be elucidated.
Transcription Factor Activation and Gene Expression Profiling
Data on how this compound might alter transcription factor activation or downstream gene expression is currently unavailable.
Autophagy Induction and Flux Regulation
The process of autophagy is a cellular mechanism for degrading and recycling cellular components. nih.gov There are no specific studies available that describe whether this compound acts as an inducer or inhibitor of autophagy or how it might regulate autophagic flux.
Oxidative Stress Response and Antioxidant Pathway Modulation
Oxidative stress results from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. nih.govmdpi.com The potential for this compound to modulate oxidative stress or interact with antioxidant pathways like the NRF2/ARE pathway has not been documented in the available literature. mdpi.com Studies on other complex molecules have shown protective effects against oxidative brain injury, but this cannot be extrapolated to the subject compound. nih.gov
Inflammatory Pathway Modulation in Immune Cell Models
The inflammatory response involves a complex series of interactions between immune cells and signaling molecules. While other novel piperidine derivatives have been investigated for their potential to modulate immune responses and resolve aseptic inflammation, similar research for this compound is absent from the current body of scientific literature. nih.govnih.govmdpi.com
Neurobiological Effects in In Vitro Neuronal or Glial Cell Cultures
The piperidine scaffold is present in many neurologically active compounds. For instance, various piperidine derivatives have been developed as potent ligands for the dopamine transporter or as selective NMDA receptor antagonists. nih.govnih.gov However, specific studies detailing the neurobiological effects of this compound in neuronal or glial cell cultures have not been identified.
V. Pre Clinical Pharmacokinetics and in Vitro/in Vivo Metabolism Studies of 1 2 4 Bromobenzenesulfonyl Ethyl Piperidin 4 Ol
Cytochrome P450 (CYP) Inhibition and Induction Potential
No data is available regarding the potential of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol to inhibit or induce cytochrome P450 enzymes. These studies are critical for predicting potential drug-drug interactions, as inhibition or induction of CYP enzymes can alter the metabolism of co-administered drugs.
Plasma Protein Binding Characteristics
The extent to which this compound binds to plasma proteins has not been reported. Plasma protein binding is a key pharmacokinetic parameter that influences the distribution and clearance of a compound, as generally only the unbound fraction is pharmacologically active.
Permeability and Absorption Assessment in In Vitro Models (e.g., Caco-2, PAMPA)
There are no available studies on the permeability of this compound using in vitro models such as Caco-2 cell monolayers or the Parallel Artificial Membrane Permeability Assay (PAMPA). These assays are used to predict the potential for oral absorption of a compound by assessing its ability to cross intestinal epithelial barriers.
Tissue Distribution Studies in Pre-clinical Animal Models
No research has been published on the tissue distribution of this compound in any pre-clinical animal models. Tissue distribution studies are performed to understand how a compound distributes throughout the body and to identify any potential sites of accumulation.
Excretion Pathway Elucidation in Pre-clinical Animal Models
Comprehensive searches of scientific literature and toxicology databases did not yield specific data on the excretion pathways of this compound in any pre-clinical animal models. Therefore, a detailed analysis of its elimination routes, including the proportions excreted via renal or fecal pathways and the identification of metabolites in excreta, cannot be provided at this time.
To elucidate the excretion profile of this compound, dedicated studies would be required. Typically, this would involve administering a radiolabeled form of this compound to animal models such as rats or mice. Subsequent collection and analysis of urine, feces, and potentially bile would allow for the quantification of radioactivity and the characterization of the parent compound and its metabolites. Such studies are crucial for understanding the clearance mechanisms and potential for accumulation of the compound or its metabolites in the body.
Without such experimental data, any discussion on the excretion of this compound would be speculative and fall outside the scope of this scientifically accurate article. Further research is necessary to characterize the pharmacokinetic properties of this compound fully.
Vi. Computational Chemistry and Cheminformatics Applications for 1 2 4 Bromobenzenesulfonyl Ethyl Piperidin 4 Ol
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mode of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol with potential biological targets. For instance, docking studies could be employed to investigate its interaction with enzymes or receptors where sulfonamide and piperidine (B6355638) moieties are known to be active. The bromobenzenesulfonyl group can engage in various interactions, including hydrogen bonding and halogen bonding, while the piperidin-4-ol moiety can form key hydrogen bonds and hydrophobic interactions within a binding pocket. nih.govtubitak.gov.tr
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic representation of the ligand-receptor complex. nih.govnih.gov MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the docked pose, the flexibility of the ligand and receptor, and the energetic contributions of individual residues to the binding affinity. nih.govmdpi.com For this compound, MD simulations could reveal conformational changes upon binding and highlight key stable interactions that are essential for its biological activity. pensoft.net
Table 1: Potential Interaction Profile of this compound in a Hypothetical Binding Site
| Molecular Moiety | Potential Interactions | Interacting Residues (Hypothetical) |
| 4-Bromobenzenesulfonyl | Halogen bonding, π-π stacking, hydrophobic interactions | Tyrosine, Phenylalanine, Leucine |
| Sulfonyl Group | Hydrogen bond acceptor | Arginine, Lysine, Serine |
| Piperidin-4-ol | Hydrogen bond donor/acceptor, hydrophobic interactions | Aspartic acid, Glutamic acid, Valine |
| Ethyl Linker | Van der Waals interactions | Alanine, Isoleucine |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Property Optimization
The assessment of a compound's ADMET properties is a critical step in drug development. In silico models offer a rapid and cost-effective means to predict these properties for this compound. nih.govresearchgate.net Various computational tools and web servers can estimate parameters such as intestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicities. rsc.orgnih.gov
For instance, predictions might suggest that the presence of the polar sulfonyl and hydroxyl groups could influence its solubility and absorption characteristics. The piperidine ring and the bromophenyl group will likely contribute to its metabolic profile, with potential sites of metabolism being the piperidine nitrogen or the aromatic ring. Toxicity predictions can flag potential liabilities, such as hERG inhibition or cytotoxicity, guiding further experimental validation. researchgate.net
Table 2: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value/Classification | Implication |
| Molecular Weight | 348.26 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 1.8 (Predicted) | Moderate lipophilicity, likely good absorption |
| H-Bond Donors | 1 | Good potential for target binding |
| H-Bond Acceptors | 4 | Good potential for target binding |
| Blood-Brain Barrier Permeability | Low to Moderate (Predicted) | May have limited central nervous system effects |
| Cytochrome P450 Inhibition | Potential for inhibition (Predicted) | Requires experimental verification |
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov If the biological target of this compound is known, a pharmacophore model can be generated based on its key interactions within the binding site. This model typically includes features like hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.
This pharmacophore model can then be used as a query for virtual screening of large chemical databases to identify novel compounds with different core structures but possessing the same essential pharmacophoric features. nih.govnih.govmdpi.com This approach can lead to the discovery of new chemical entities with potentially improved potency, selectivity, or pharmacokinetic properties. researchgate.neteco-vector.com
Conformation Analysis and Conformational Landscape Mapping
The biological activity of a flexible molecule like this compound is often dependent on its ability to adopt a specific low-energy conformation that is complementary to the target's binding site. Conformational analysis aims to identify the stable conformations of the molecule and their relative energies.
For this compound, the flexibility arises from the piperidine ring, which can adopt chair, boat, and twist-boat conformations, and the rotatable bonds in the ethylsulfonyl linker. Computational methods can be used to systematically explore the conformational space and generate a conformational landscape map, which illustrates the distribution of conformers and their corresponding energy levels. Understanding the preferred conformations is crucial for interpreting structure-activity relationships and for designing more rigid analogs with potentially higher affinity.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic properties and reactivity of this compound. These methods can be used to calculate various molecular descriptors, including:
Molecular Electrostatic Potential (MEP): The MEP map can visualize the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack, as well as regions important for intermolecular interactions.
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Atomic Charges: The distribution of partial charges on each atom can help in understanding the molecule's polarity and its interactions with polar residues in a binding site.
These quantum chemical descriptors can be valuable in quantitative structure-activity relationship (QSAR) studies to correlate the electronic properties of a series of analogs with their biological activities.
Vii. Advanced Analytical Method Development for Research on 1 2 4 Bromobenzenesulfonyl Ethyl Piperidin 4 Ol
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol from starting materials, byproducts, and degradation products, thereby ensuring its purity.
A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for the quantitative analysis and purity assessment of this compound. nih.govijbpas.com The development of such a method involves a systematic optimization of chromatographic conditions to achieve adequate separation and peak symmetry. ijper.org
The method is typically developed on a C18 column, which provides good retention and separation for moderately polar compounds like the target molecule. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net A gradient or isocratic elution can be employed to ensure the efficient separation of the main compound from any process-related impurities. nih.gov Detection is commonly performed using a photodiode array (PDA) or UV detector set at a wavelength where the bromophenyl chromophore exhibits strong absorbance, typically around 230 nm. nih.gov
Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines. nih.govmedcraveonline.com This process ensures the method is reliable for its intended purpose and involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). medcraveonline.comresearchgate.net
Interactive Table 1: Example of HPLC Method Parameters and Validation Summary
| Parameter | Condition / Value |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30, v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection Wavelength | 230 nm nih.gov |
| Injection Volume | 20 µL nih.gov |
| Column Temperature | 30 °C nih.gov |
| Linearity Range | 1-20 µg/mL (R² > 0.999) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | ~0.15 µg/mL nih.gov |
| LOQ | ~0.44 µg/mL nih.gov |
During the synthesis of this compound, volatile byproducts or residual starting materials may be present. Gas chromatography (GC), often coupled with a mass spectrometry (MS) detector, is the ideal technique for the identification and quantification of these volatile impurities. nih.gov
Sample preparation for GC analysis typically involves dissolving the compound in a suitable organic solvent, such as ethyl acetate, followed by direct injection into the GC system. nih.gov A capillary column with a non-polar or medium-polarity stationary phase is generally used for separation. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.
Potential volatile byproducts could include unreacted starting materials like 4-hydroxypiperidine (B117109) or solvents used in the synthesis. The GC-MS method provides high sensitivity and specificity, allowing for the detection of these impurities at trace levels.
Interactive Table 2: Typical GC Method Parameters for Volatile Byproduct Analysis
| Parameter | Condition / Value |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Split/Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 50 °C, ramp to 280 °C at 10 °C/min |
| MS Detector | Electron Ionization (EI) mode |
| Mass Range | 40-500 amu |
Spectroscopic Characterization Methods in Research
Spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of this compound. scilit.com These methods provide detailed information about the molecule's atomic connectivity, molecular weight, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. researchgate.netcore.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals. nih.gov
¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton. For this compound, distinct signals are expected for the aromatic protons on the bromophenyl ring, the protons of the ethyl linker, and the protons on the piperidine (B6355638) ring. The aromatic region would typically show two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The piperidine and ethyl group protons would appear as multiplets in the aliphatic region.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. thieme-connect.de Signals for the aromatic carbons, the aliphatic carbons of the ethyl chain, and the piperidine ring would be observed at characteristic chemical shifts.
Interactive Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH (ortho to SO₂) | ~7.8 (d, 2H) | ~129 |
| Aromatic CH (ortho to Br) | ~7.7 (d, 2H) | ~132 |
| Aromatic C-SO₂ | - | ~139 |
| Aromatic C-Br | - | ~128 |
| SO₂-CH₂ -CH₂-N | ~3.4 (t, 2H) | ~55 |
| SO₂-CH₂-CH₂ -N | ~2.9 (t, 2H) | ~53 |
| Piperidine CH (axial, positions 2,6) | Multiplet | ~50 |
| Piperidine CH (equatorial, positions 2,6) | Multiplet | ~50 |
| Piperidine CH (axial, positions 3,5) | Multiplet | ~34 |
| Piperidine CH (equatorial, positions 3,5) | Multiplet | ~34 |
| Piperidine CH-OH (position 4) | ~3.7 (m, 1H) | ~67 |
| OH | Broad singlet | - |
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. chemguide.co.uk High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₁₃H₁₈BrNO₃S). rsc.org
Under electrospray ionization (ESI) or electron ionization (EI), the molecule will ionize and fragment in a predictable manner. rsc.orgnih.gov The fragmentation pattern serves as a molecular fingerprint. Key fragmentations would likely involve cleavage of the sulfonyl-ethyl bond, the ethyl-piperidine bond, and loss of water from the piperidinol ring. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion and any bromine-containing fragments. researchgate.net
Interactive Table 4: Predicted Mass Spectrometry Fragmentation Data (ESI+)
| m/z (mass-to-charge ratio) | Proposed Fragment Structure / Identity |
| 348.02/350.02 | [M+H]⁺ (protonated molecular ion) |
| 247.94/249.94 | [Br-C₆H₄-SO₂H+H]⁺ (cleavage of C-C bond) |
| 220.93/222.93 | [Br-C₆H₄-SO₂]⁺ (cleavage of S-C bond) |
| 155.94/157.94 | [Br-C₆H₄]⁺ (cleavage of C-S bond) |
| 129.11 | [M - Br-C₆H₄-SO₂]⁺ (piperidine-ethyl fragment) |
| 102.10 | [C₅H₁₂NO]⁺ (4-hydroxypiperidine fragment) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in the molecule. nih.gov
IR Spectroscopy: The IR spectrum provides information about molecular vibrations. purdue.edu Key functional groups in this compound have characteristic absorption bands. The sulfonyl group (S=O) will show strong, distinct stretching bands. The alcohol O-H group will appear as a broad band, while C-H stretches for both aromatic and aliphatic protons will also be visible. pressbooks.publumenlearning.com
UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. researchgate.net The primary chromophore is the 4-bromobenzenesulfonyl moiety. This aromatic system is expected to exhibit characteristic absorption maxima (λmax) in the UV region, typically between 200 and 300 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent used for the analysis.
Interactive Table 5: Characteristic IR and UV-Vis Absorption Data
| Technique | Functional Group | Characteristic Absorption |
| IR | O-H (alcohol) | ~3400-3200 cm⁻¹ (broad, strong) libretexts.org |
| IR | C-H (aromatic) | ~3100-3000 cm⁻¹ (medium) |
| IR | C-H (aliphatic) | ~2950-2850 cm⁻¹ (strong) lumenlearning.com |
| IR | S=O (sulfonyl) | ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹ (strong, asymmetric & symmetric stretch) |
| IR | C-S (sulfonyl) | ~850-750 cm⁻¹ |
| IR | C-Br | ~600-500 cm⁻¹ |
| UV-Vis | Aromatic Ring | λmax ~230-270 nm |
Viii. Considerations for Formulation Development in Pre Clinical Research of 1 2 4 Bromobenzenesulfonyl Ethyl Piperidin 4 Ol
Solubility Enhancement Strategies for In Vitro and In Vivo Applications
Poor aqueous solubility is a significant hurdle in drug development, potentially leading to low absorption and bioavailability. researchgate.net For a compound such as 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol, a variety of formulation strategies can be employed to improve its dissolution and solubility characteristics. The selection of an appropriate strategy is typically guided by the compound's physicochemical properties, including its pKa, LogP, and melting point. drug-dev.com
Initial screening would involve determining the compound's solubility in a range of pharmaceutically acceptable solvents and vehicles. This data provides a baseline and helps in identifying promising avenues for enhancement.
Common strategies for solubility enhancement include:
pH Adjustment: For ionizable compounds, altering the pH of the vehicle can significantly increase solubility. nih.gov The Henderson-Hasselbalch equation can be used to predict the extent of ionization and, consequently, the solubility at a given pH.
Co-solvents: Utilizing a blend of a primary solvent (often water) with one or more water-miscible organic solvents can increase the solubility of hydrophobic compounds. nih.gov Common co-solvents used in pre-clinical formulations include polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol, ethanol, and glycerin. nih.gov
Surfactants and Micellar Solubilization: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in aqueous media.
Complexation: The use of complexing agents, such as cyclodextrins, can enhance solubility by forming inclusion complexes where the hydrophobic drug molecule is held within the lipophilic cavity of the cyclodextrin. mdpi.com
Lipid-based Formulations: For highly lipophilic compounds, lipid-based formulations like solutions, self-emulsifying drug delivery systems (SEDDS), or lipid emulsions can be effective. drug-dev.com
Below is a hypothetical data table illustrating the potential solubility of this compound in various vehicles.
Table 1: Hypothetical Solubility of this compound in Various Vehicles
| Vehicle | Composition | Hypothetical Solubility (mg/mL) | Observations |
|---|---|---|---|
| Aqueous | |||
| Water | - | < 0.01 | Practically insoluble. |
| pH 2.0 Buffer | HCl | 0.5 | Slight improvement in acidic conditions. |
| pH 7.4 Buffer | Phosphate (B84403) | < 0.01 | Insoluble at physiological pH. |
| Co-solvents | |||
| 30% PEG 400 in Water | - | 5.2 | Significant solubility enhancement. |
| 20% Ethanol in Propylene Glycol | - | 8.9 | Good solubility in organic co-solvents. |
| Surfactant | |||
| 5% Cremophor EL in Saline | - | 12.5 | Marked increase in solubility due to micellar formation. |
| Complexation | |||
| 10% HP-β-CD in Water | - | 7.8 | Complexation improves aqueous solubility. |
Stability Assessment in Various Pre-formulation Vehicles
Ensuring the chemical and physical stability of a compound in its formulation is critical for obtaining reliable data from pre-clinical studies. slideshare.net Stability studies are conducted to determine the rate of degradation of the compound and to identify any potential incompatibilities with the chosen excipients. slideshare.net These studies are typically performed under various conditions of temperature, light, and humidity. slideshare.net
For this compound, a stability assessment would involve:
Solution Stability: The compound would be dissolved in the selected pre-formulation vehicles and stored at different temperatures (e.g., 4°C, ambient, and 40°C). nih.govresearchgate.net Samples would be analyzed at various time points to quantify the concentration of the parent compound and to detect the formation of any degradation products.
Solid-State Stability: The stability of the neat compound (as a solid) would also be evaluated under stressed conditions (e.g., high temperature and humidity) to understand its intrinsic stability.
Photostability: The compound's sensitivity to light would be assessed by exposing it to controlled light sources.
Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential for accurately determining the concentration of the compound and its degradation products.
The following is an illustrative data table for a hypothetical stability study of this compound in a co-solvent formulation.
Table 2: Hypothetical Stability of this compound in 30% PEG 400 in Water
| Storage Condition | Time Point | % Initial Concentration Remaining | Appearance of Degradation Products |
|---|---|---|---|
| 4°C | 1 week | 99.8 | Not Detected |
| 4 weeks | 99.5 | Not Detected | |
| Ambient | 1 week | 98.2 | Minor peak at RRT 1.2 |
| 4 weeks | 95.1 | Increase in peak at RRT 1.2 | |
| 40°C | 1 week | 92.5 | Significant degradation observed |
| 4 weeks | 85.3 | Multiple degradation peaks |
Development of Research Formulations for Animal Model Administration
The choice of formulation for animal studies depends on the route of administration, the required dose volume, and the physicochemical properties of the compound. nih.gov The goal is to have a simple, scalable, and reproducible formulation that provides consistent drug exposure.
Solutions: For compounds with adequate solubility in a pharmaceutically acceptable vehicle, a solution is often the preferred formulation due to ease of preparation and dose uniformity. nih.gov Based on the hypothetical solubility data, a co-solvent system or a surfactant-based solution could be viable options for this compound.
Suspensions: When a compound's solubility is insufficient to achieve the desired concentration in a solution, a suspension may be developed. nih.gov This involves dispersing the solid drug particles in a liquid vehicle, often with the aid of suspending agents and wetting agents to ensure uniformity and prevent settling. Particle size reduction techniques, such as micronization, can be employed to improve the dissolution rate of the suspended particles. nih.gov
The development process for a research formulation would involve iterative testing of different excipient combinations to achieve the desired characteristics in terms of solubility, stability, and suitability for the intended route of administration (e.g., oral gavage, intravenous injection).
An example of a potential research formulation for oral administration in a rodent model is presented below.
Table 3: Hypothetical Research Formulation for Oral Administration of this compound
| Component | Function | Concentration |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 10 mg/mL |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 30% v/v |
| Propylene Glycol | Co-solvent | 20% v/v |
| Purified Water | Vehicle | q.s. to 100% |
This formulation would need to be fully characterized for its physical and chemical properties before being used in animal studies.
Ix. Patent Landscape and Intellectual Property Analysis of 1 2 4 Bromobenzenesulfonyl Ethyl Piperidin 4 Ol
Review of Existing Patents Covering the Compound and its Structural Analogues
A comprehensive search of patent databases reveals no patents that explicitly claim the exact chemical structure of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol. This suggests that the compound itself may be a novel chemical entity. However, the patent landscape is rich with disclosures of structurally related compounds, which provides a framework for understanding the patentability of this specific molecule. The existing patents generally cover broader classes of compounds or focus on specific therapeutic applications.
The structural analogues found in the patent literature can be categorized based on the core moieties of the target compound: the piperidine (B6355638) ring, the benzenesulfonyl group, and the nature of the linker and substituents. For instance, numerous patents protect piperidine derivatives for a wide range of therapeutic uses. ox.ac.uked.ac.uk Similarly, compounds containing a benzenesulfonyl or a substituted benzenesulfonyl moiety are prevalent in the patent literature, often highlighted for their biological activities.
To illustrate the landscape, the following interactive data table summarizes representative patents covering structural analogues of this compound.
Interactive Data Table: Patents Covering Structural Analogues
| Patent Number | Title | Key Structural Features Claimed | Therapeutic Area (if specified) | Assignee |
| US4254129A | Piperidine derivatives | Substituted piperidines with various alkyl and aryl linkers | Not specified | Merrell Dow Pharmaceuticals Inc. |
| US5158952A | 3-[2-[4-(6-fluoro-1,2-benzisoxozol-3-yl)-1-piperidinyl]ethyl]... | N-substituted piperidines with an ethyl linker to a heterocyclic system | Antipsychotic | Janssen Pharmaceutica N.V. |
| US4804663A | 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles | 1-substituted piperidinyl-ethyl derivatives | Antipsychotic | Janssen Pharmaceutica N.V. |
| WO2005037269A1 | Novel piperidine derivative | Piperidine derivatives with aromatic substituents | Hyperlipidemia, arteriosclerosis | Kowa Company, Ltd. |
| US9593098B2 | Compounds and compositions for modulating EGFR mutant kinase activities | Piperazine (structurally related to piperidine) derivatives with sulfonyl-containing linkers | Anticancer | Yuhan Corporation |
These patents, while not directly claiming this compound, establish a background of prior art that must be considered when assessing the patentability of the target compound. The claims in these patents often define a genus of compounds, and a detailed analysis is required to determine if the specific structure of this compound falls within the scope of any existing claims.
Analysis of Novelty and Inventive Step for Related Chemical Structures in the Public Domain
The patentability of a new chemical compound hinges on three primary criteria: novelty, inventive step (or non-obviousness), and industrial applicability. Given that this compound does not appear to be explicitly disclosed in the prior art, it is likely to be considered novel. However, the assessment of an inventive step is more complex and subjective. tandfonline.com
An inventive step means that the invention is not obvious to a person skilled in the art, considering the existing knowledge. tandfonline.com For a chemical compound, this analysis often involves considering the structural similarity to known compounds and whether the new compound exhibits unexpected properties. epo.org
To analyze the inventive step of this compound, the molecule can be deconstructed into its key structural fragments:
Piperidin-4-ol core: This is a common scaffold in medicinal chemistry and is present in numerous known compounds. googleapis.com
4-Bromobenzenesulfonyl group: This moiety is also known in the chemical literature and has been incorporated into various biologically active molecules.
Ethyl linker: A simple two-carbon chain connecting the piperidine nitrogen to the sulfonyl group.
The combination of these three fragments into the specific arrangement of this compound appears to be unique. The key question for an inventive step is whether a person skilled in the art would have been motivated to synthesize this specific combination with a reasonable expectation of achieving a particular desirable property.
Strategic Considerations for Future Intellectual Property Protection in Academic Research
For academic researchers, securing intellectual property protection for a novel chemical entity like this compound requires careful strategic planning. The primary vehicle for protection is typically a patent. umich.edu
Key strategic considerations include:
Early Assessment of Patentability: Before any public disclosure, a thorough prior art search and patentability analysis should be conducted. This will help in understanding the novelty and potential inventive step of the compound and in drafting a strong patent application.
Provisional Patent Application: Filing a provisional patent application is often a prudent first step for academic researchers. It establishes an early priority date, providing a one-year window to conduct further research and gather data to support a full non-provisional patent application, without the immediate high costs. umich.edu
Comprehensive Disclosure: The patent application should provide a detailed description of the compound, its synthesis, and any experimental data demonstrating its utility and unexpected properties. This can include biological activity data, physicochemical characterization, and comparisons with structurally similar compounds.
Broad vs. Narrow Claims: The claims of the patent define the scope of protection. A strategy of drafting a combination of broad (genus) and narrow (species) claims can provide robust protection. The narrow claims would cover the specific compound, while broader claims could encompass related derivatives with similar activity.
Publication Strategy: Academic researchers must balance the need to publish with the requirements of patent law. Public disclosure of the invention before filing a patent application can jeopardize patent rights in most jurisdictions. umich.edu Therefore, the patent application should be filed before any publication or presentation.
Collaboration and Licensing: Academic institutions typically have technology transfer offices (TTOs) that can assist with the patenting process and subsequent licensing to commercial partners. Engaging with the TTO early in the research process is crucial for developing a sound IP strategy. cancer.gov
Freedom to Operate (FTO) Analysis: While the compound itself may be novel, its synthesis or use might potentially infringe on existing patents. A freedom to operate analysis can help identify such risks early on.
X. Future Research Directions and Unanswered Questions for 1 2 4 Bromobenzenesulfonyl Ethyl Piperidin 4 Ol
Exploration of Additional Pre-clinical Biological Activities and Therapeutic Area Implications
The structural motifs within 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol—the piperidine (B6355638) core and the sulfonamide group—are prevalent in a wide array of pharmacologically active agents. researchgate.netnih.govijnrd.orgresearchgate.net Piperidine derivatives are known to exhibit a vast range of biological activities, including but not limited to anticancer, antimicrobial, analgesic, and antipsychotic effects. nih.govencyclopedia.pubresearchgate.net Similarly, the sulfonamide moiety is a well-established pharmacophore with applications ranging from antibacterial to anti-inflammatory and diuretic activities. nih.govresearchgate.netresearchgate.net
Future research should systematically screen this compound against a diverse panel of biological targets to uncover novel activities. Initial high-throughput screening assays could probe its efficacy in areas suggested by its structure. For instance, its potential as an anticancer agent could be investigated in various cancer cell lines, building on the known anticancer properties of other piperidine derivatives. nih.govresearchgate.net An initial screening panel could assess its impact on cell viability across different cancer types.
Table 1: Proposed Initial Anticancer Cell Line Viability Screen
| Cell Line | Cancer Type | Putative IC₅₀ (µM) |
|---|---|---|
| A549 | Lung Carcinoma | To be determined |
| MCF-7 | Breast Adenocarcinoma | To be determined |
| PC-3 | Prostate Adenocarcinoma | To be determined |
| HCT-116 | Colon Carcinoma | To be determined |
Beyond oncology, its structural similarity to compounds with neurological activity warrants investigation into its effects on central nervous system targets, such as opioid or sigma receptors, which are often modulated by piperidine-containing ligands. encyclopedia.pubtandfonline.com
Deeper Mechanistic Insights through Advanced Omics Technologies (e.g., Proteomics, Metabolomics)
To understand the molecular mechanisms underlying any observed biological activity, advanced "omics" technologies are indispensable. Should initial screenings reveal a consistent biological effect, proteomics and metabolomics studies would be the logical next step to identify the compound's mechanism of action.
Proteomics can reveal how this compound interacts with the cellular proteome. Techniques such as thermal shift assays can identify direct protein targets by measuring changes in protein stability upon compound binding. nih.govacs.orgresearchgate.net A proteomics-based approach could identify both primary targets and off-target effects, providing a comprehensive view of its cellular interactions. nih.govacs.org
Metabolomics would complement this by profiling changes in cellular metabolites following treatment with the compound. This can uncover which metabolic pathways are perturbed, offering clues about the compound's functional effects. nih.govresearchgate.netbiorxiv.orghmdb.ca For instance, if the compound affects energy metabolism, changes in metabolites within the Krebs cycle or glycolysis could be quantified.
Table 2: Hypothetical Metabolite Changes in Response to Compound Treatment
| Metabolic Pathway | Key Metabolite | Fold Change (Treated vs. Control) |
|---|---|---|
| Glycolysis | Pyruvate | To be determined |
| Krebs Cycle | Succinate | To be determined |
| Pentose Phosphate (B84403) Pathway | Sedoheptulose-7-phosphate | To be determined |
These unbiased, system-wide analyses are crucial for generating hypotheses about how the compound functions at a molecular level, moving beyond simple phenotypic observations. nih.gov
Development of Targeted Delivery Systems for Enhanced Research Specificity
For many research compounds, non-specific distribution in preclinical models can limit their utility and complicate the interpretation of results. Future studies could explore the development of targeted delivery systems to enhance the research specificity of this compound. Nanoparticle-based platforms, such as liposomes or polymeric nanoparticles, could be engineered to deliver the compound to specific tissues or cell types. scholarsjournal.netnih.govbiorxiv.orgucsd.edu
Encapsulating the compound within nanoparticles could improve its solubility and pharmacokinetic profile, allowing for more controlled and targeted in vitro and in vivo experiments. scholarsjournal.netucsd.edu For example, if the compound shows promise in neurological assays, nanoparticles could be functionalized with ligands that facilitate crossing the blood-brain barrier. Similarly, if anticancer activity is confirmed, nanoparticles could be designed for passive or active targeting of tumor tissues. nih.gov
Table 3: Potential Nanoparticle Formulations for Targeted Delivery
| Nanoparticle Type | Core Material | Targeting Ligand (Example) | Potential Application |
|---|---|---|---|
| Liposome | Phospholipid Bilayer | Transferrin | Cancer cell targeting |
| Polymeric Nanoparticle | PLGA | Angiopep-2 | Brain tissue delivery |
Such delivery systems would be invaluable research tools, enabling more precise investigation of the compound's effects in complex biological systems.
Investigation of Synergistic or Antagonistic Effects with Other Research Compounds
A critical area of future research is to investigate how this compound interacts with other known research compounds. It may exhibit synergistic effects, where its activity is enhanced in combination with another compound, or antagonistic effects, where it diminishes the activity of another agent. nih.gov
Piperine, a well-known piperidine alkaloid, has been shown to enhance the bioavailability and efficacy of numerous other compounds. researchgate.netnih.gov It would be valuable to explore whether this compound possesses similar properties. Combination studies with standard-of-care drugs in relevant disease models (e.g., pairing with chemotherapeutics in cancer cell lines) could reveal synergistic interactions that warrant further investigation. The isobologram analysis is a standard method to quantify such interactions.
Addressing Stereochemical Purity Challenges and their Impact on Biological Activity
The piperidin-4-ol moiety of the compound contains a stereocenter at the C-4 position, and potentially others depending on the conformation of the piperidine ring. It is well-established that the stereochemistry of chiral molecules can have a profound impact on their biological activity, with different enantiomers or diastereomers often exhibiting vastly different pharmacological profiles. thieme-connect.comresearchgate.netnih.gov
Future research must focus on the synthesis and separation of the individual stereoisomers of this compound. nih.govijcpa.inwhiterose.ac.uk Chiral chromatography is a common technique for separating enantiomers. Once isolated, each pure stereoisomer should be subjected to the same biological assays to determine if the observed activity is stereospecific. This is a fundamental step in understanding the structure-activity relationship (SAR) and identifying the optimal configuration for interaction with biological targets. nih.gov
Table 4: Proposed Comparative Activity of Stereoisomers
| Stereoisomer | Biological Target (Hypothetical) | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| (R)-isomer | Target X | To be determined |
| (S)-isomer | Target X | To be determined |
Understanding the role of stereochemistry is crucial for developing the compound as a selective research tool. thieme-connect.comresearchgate.net
Long-Term Pharmacological Characterization in Relevant Pre-clinical Animal Models (excluding toxicology endpoints)
Assuming promising in vitro activity is identified, the next essential step is to characterize the pharmacological properties of this compound in relevant preclinical animal models. These studies, focusing on pharmacokinetics (PK) and pharmacodynamics (PD), are vital for understanding the compound's behavior in a whole-organism context.
Pharmacokinetic studies would determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. msdvetmanual.com This involves measuring its concentration over time in plasma and various tissues after administration. Understanding its metabolic fate is particularly important, as both piperidine and sulfonamide moieties can be subject to extensive metabolism. nih.govmsdmanuals.com
Pharmacodynamic studies would then correlate these exposure levels with a biological response in an appropriate animal model of disease. For example, if the compound shows anti-inflammatory properties in vitro, its ability to reduce inflammation could be tested in a rodent model, and the effect could be correlated with the compound's concentration in the inflamed tissue. These long-term studies are critical for establishing a clear link between dose, exposure, and pharmacological effect.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a piperidin-4-ol derivative and 4-bromobenzenesulfonyl chloride. Key steps include maintaining a basic pH (e.g., using sodium carbonate) to deprotonate the hydroxyl group and facilitate sulfonamide bond formation. Reaction optimization involves controlling stoichiometry, temperature (room temperature to mild heating), and solvent choice (e.g., methanol/water mixtures). Yields >80% are achievable under controlled conditions, as demonstrated in analogous sulfonyl-piperidine syntheses .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm, aromatic protons from the bromobenzenesulfonyl group at δ 7.2–7.8 ppm) .
- HRMS (ESI) : Confirms molecular weight (e.g., calculated [M+H]+ for C13H17BrNO3S: ~354.02) with <2 ppm error .
- FT-IR : Validates sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and hydroxyl (O-H stretch at ~3200–3600 cm⁻¹) functional groups.
Q. How can the purity of the compound be assessed during synthesis?
- Methodological Answer : Use reverse-phase HPLC with a mobile phase of methanol and buffer (e.g., sodium acetate/sodium octanesulfonate, pH 4.6) to separate impurities. UV detection at 254 nm is optimal for aromatic and sulfonyl groups. Purity thresholds >95% are achievable with recrystallization from methanol or ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies of this compound?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell line variability, solvent effects). Standardize protocols by:
- Using consistent solvent controls (e.g., DMSO ≤0.1% v/v).
- Validating receptor binding assays with positive controls (e.g., known piperidine-based ligands).
- Performing dose-response curves (e.g., IC50/EC50 calculations) across multiple replicates. Cross-reference findings with structural analogs, such as 1-(4-bromobenzenesulfonyl)-piperidine, to identify structure-activity relationships (SARs) .
Q. What methodologies evaluate the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Abiotic Studies : Conduct hydrolysis/photolysis experiments under controlled pH and UV light to identify breakdown products (e.g., desulfonated piperidine derivatives).
- Biotic Studies : Use microbial consortia from contaminated soil to assess biodegradation rates via LC-MS/MS.
- QSAR Modeling : Predict environmental half-lives using quantitative structure-activity relationship models based on logP and sulfonyl group reactivity .
Q. How can salt forms (e.g., hydrochloride) improve the compound’s stability for pharmacological studies?
- Methodological Answer : Salt formation (e.g., dihydrochloride) enhances aqueous solubility and crystallinity. Optimize by:
- Titrating with HCl in ethanol/water mixtures.
- Characterizing salt stability via thermal gravimetric analysis (TGA) and dynamic vapor sorption (DVS).
- Comparing bioavailability in animal models using salt vs. freebase forms, as seen in related piperidine derivatives .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs, ion channels). Validate with experimental IC50 data.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
- Pharmacophore Mapping : Identify critical interaction sites (e.g., sulfonyl oxygen as hydrogen bond acceptor) using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
